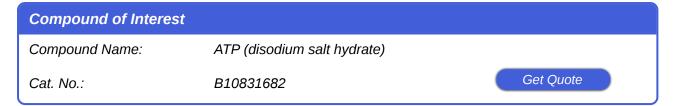


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The Solubility of ATP Disodium Salt Hydrate: A Technical Guide for Researchers

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Adenosine 5'-triphosphate (ATP) Disodium Salt Hydrate in Various Biological Buffers.

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. As a substrate for numerous enzymes and a ligand for purinergic receptors, its solubility in experimental buffers is a critical parameter for accurate and reproducible in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility of ATP disodium salt hydrate in commonly used biological buffers, details experimental protocols for solubility determination, and illustrates key ATP-dependent signaling pathways.

Quantitative Solubility Data

The solubility of ATP disodium salt hydrate can be influenced by factors such as pH, temperature, and the ionic composition of the buffer. While specific quantitative data for all common buffers is not extensively published, the available information from various suppliers is summarized below. It is important to note the observed discrepancies in reported solubility values, which may arise from differences in experimental methodologies (e.g., kinetic vs. thermodynamic solubility) and the specific hydration state of the ATP salt.



Buffer/Solv ent	рН	Temperatur e (°C)	Reported Solubility (mg/mL)	Molar Solubility (mM)¹	Source(s)
Water	~3.5	25	50 - 110	90.7 - 200	[Sigma-Aldrich, Thermo Scientific][1] [2]
PBS	7.2	Not Specified	~10 - 100	~18.1 - 181.4	[Thermo Scientific, Cayman Chemical, MedchemExp ress][2][3][4]
TRIS	-	-	Data not available	-	-
HEPES	-	-	Data not available	-	-
MES	-	-	Data not available	-	-

¹ Molar solubility was calculated using a molecular weight of 551.15 g/mol for ATP disodium salt. The actual molecular weight can vary with the degree of hydration.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more common in high-throughput screening and thermodynamic assays providing a more precise measurement for lead optimization and formulation development.

Thermodynamic (Equilibrium) Solubility Assay



This method determines the solubility of a compound once equilibrium is reached between the dissolved and undissolved solute.

Materials:

- ATP disodium salt hydrate (solid)
- Buffer of interest (e.g., PBS, TRIS, HEPES)
- Vials with caps
- Incubator/shaker
- Filtration device (e.g., syringe filters, filter plates)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of solid ATP disodium salt hydrate to a known volume of the desired buffer in a vial.
- Equilibration: Seal the vials and place them in an incubator/shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: After incubation, allow the samples to settle. Carefully filter the supernatant to remove any undissolved solid. It is crucial to avoid any carryover of solid material.
- Quantification: Analyze the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved ATP. A standard curve of known ATP concentrations should be used for accurate quantification.
- Solubility Determination: The determined concentration represents the thermodynamic solubility of ATP in that specific buffer at the tested temperature.

Kinetic Solubility Assay



This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Materials:

- ATP disodium salt hydrate
- Dimethyl sulfoxide (DMSO)
- · Buffer of interest
- Microtiter plates (96- or 384-well)
- Plate reader capable of nephelometry (light scattering) or UV absorbance

Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of ATP disodium salt hydrate in DMSO (e.g., 10-20 mM).
- Serial Dilution: In a microtiter plate, perform serial dilutions of the ATP stock solution with DMSO.
- Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new microtiter plate containing the aqueous buffer.
- Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
- Precipitation Detection: Measure the turbidity of each well using a nephelometer. The
 concentration at which a significant increase in light scattering is observed indicates the
 kinetic solubility limit. Alternatively, after incubation and filtration, the concentration of the
 dissolved compound can be measured by UV spectrophotometry.

Key Signaling Pathways Involving ATP

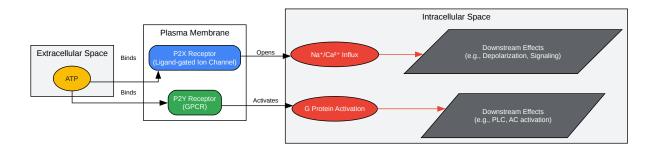
ATP is a key signaling molecule that activates purinergic receptors, broadly classified into P2X and P2Y receptor families. It is also the substrate for adenylate cyclase in the synthesis of the



second messenger cyclic AMP (cAMP).

P2X and P2Y Receptor Signaling

Extracellular ATP can bind to and activate P2X and P2Y receptors, initiating distinct downstream signaling cascades. P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors (GPCRs). The activation of these receptors plays a crucial role in numerous physiological processes, including neurotransmission, inflammation, and muscle contraction.[1][5][6]



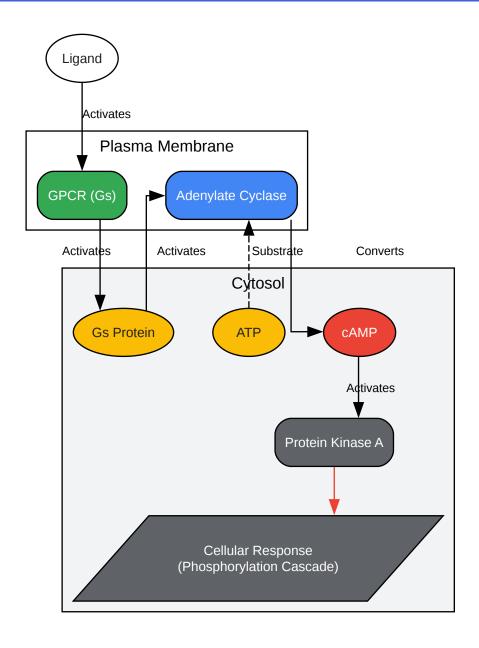
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Overview of P2X and P2Y receptor activation by extracellular ATP.

Adenylate Cyclase Signaling Pathway

Intracellular ATP serves as the substrate for the enzyme adenylate cyclase, which, upon activation (typically by Gs protein-coupled receptors), catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of phosphorylation events that regulate various cellular processes.[9]





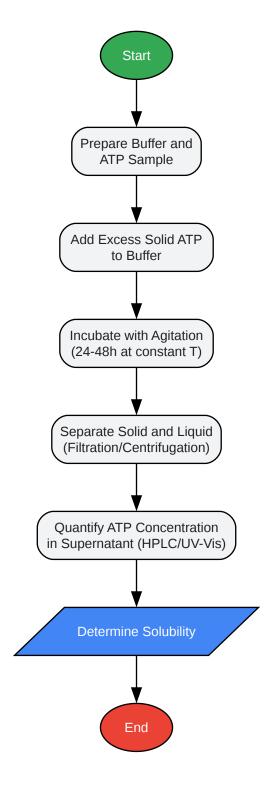
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The role of ATP as a substrate in the adenylate cyclase signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of ATP disodium salt hydrate in a given buffer.





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A typical experimental workflow for thermodynamic solubility determination.

Conclusion



The solubility of ATP disodium salt hydrate is a fundamental consideration for any research involving this critical biomolecule. While there is some variability in the reported solubility in PBS and a lack of readily available data for other common buffers like TRIS, HEPES, and MES, this guide provides a solid foundation for researchers. The detailed experimental protocols offer a clear path for determining solubility in specific buffer systems, ensuring data accuracy and reproducibility. Furthermore, the visualization of key ATP-dependent signaling pathways provides a valuable conceptual framework for understanding its multifaceted roles in cellular function. It is recommended that researchers empirically determine the solubility of ATP disodium salt hydrate under their specific experimental conditions to ensure the reliability of their findings.

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